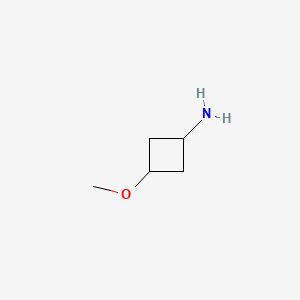
(E)-3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one, or commonly referred to as 3,4-dihydroxy-1-phenyl-2-propen-1-one, is a natural phenolic compound found in various plants and fruits, such as apples, pears, and grapes. It is a polyphenol which is a type of antioxidant, and has been studied for its potential health benefits, including its anti-inflammatory, anti-microbial, and anti-cancer properties. In recent years, 3,4-dihydroxy-1-phenyl-2-propen-1-one has been investigated for its potential applications in a variety of scientific research areas.
Scientific Research Applications
Synthesis and Antioxidant Activity : A study by Sulpizio et al. (2016) synthesized derivatives of 2'-aminochalcone, including a compound structurally related to (E)-3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one. The synthesized compounds were characterized and tested for their antioxidant activity. The study found that derivatives with hydroxyl functionalities exhibited strong antioxidant properties (Sulpizio, Roller, Giester, & Rompel, 2016).
Structural Analysis and π Interactions : Another study by Gomes et al. (2020) carried out structural analysis on chalcone derivatives, including molecules structurally similar to the compound . The study focused on the importance of π interactions and their role in the structural formation of these compounds (Gomes, Low, Turner, Wardell, & Pinheiro, 2020).
Application in Synthesizing Heterocycles : Moskvina et al. (2015) explored the use of related compounds in synthesizing various heterocycles, demonstrating the potential for chemical transformations and applications in synthesizing diverse molecular structures (Moskvina, Shilin, & Khilya, 2015).
Photophysical Investigation : A study by Asiri et al. (2017) investigated the photophysical properties of a related compound, focusing on aspects like dipole moments, fluorescence quantum yield, and solvatochromic shift methods. This study highlights the potential applications of such compounds in photophysical and photochemical studies (Asiri, Sobahi, Osman, & Khan, 2017).
Electronic Properties and Chemical Reactivity : A study by Adole et al. (2020) examined the molecular structure, electronic properties, and chemical reactivity of a similar compound using density functional theory. The research offers insights into the electronic behavior and potential reactivity of such molecules (Adole, Koli, Shinde, & Shinde, 2020).
Properties
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-10-7-13(16(20)8-11(10)2)14(18)5-3-12-4-6-15(19)17(21)9-12/h3-9,19-21H,1-2H3/b5-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITMXMHWDSZXJQ-HWKANZROSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)C(=O)C=CC2=CC(=C(C=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)O)C(=O)/C=C/C2=CC(=C(C=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718934 |
Source


|
| Record name | (2E)-3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313738-88-3 |
Source


|
| Record name | (2E)-3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148812.png)
![4-Methyl-2-(piperidin-4-ylmethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148815.png)

![4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzoic Acid](/img/structure/B1148824.png)
![1-[2,4-Bis(benzyloxy)-6-hydroxyphenyl]-3-(3-fluorophenyl)prop-2-en-1-one](/img/structure/B1148827.png)
